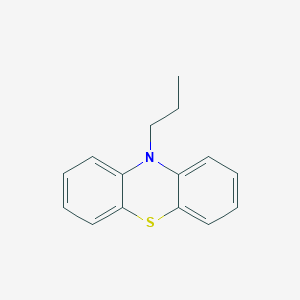

N-(n-Propyl)-phenothiazine

Description

Properties

IUPAC Name |

10-propylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXZDZDPYBPHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279813 | |

| Record name | N-(n-Propyl)-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15375-48-1 | |

| Record name | NSC49371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(n-Propyl)-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-PROPYLPHENOTHIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(n-Propyl)-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(n-Propyl)-phenothiazine is a derivative of the phenothiazine heterocyclic scaffold, a class of compounds renowned for its profound impact on psychopharmacology. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, with a primary focus on its interaction with central nervous system receptors. The core of its pharmacological activity lies in its potent antagonism of the dopamine D2 receptor, a characteristic feature of typical antipsychotic agents. This guide will dissect the molecular interactions, downstream signaling cascades, and the structure-activity relationships that define its biological profile. Furthermore, it will present detailed experimental protocols for the in-vitro characterization of this and similar compounds, offering a robust framework for future research and drug development endeavors.

Introduction: The Phenothiazine Legacy and the Significance of the N-Alkyl Substitution

The discovery of phenothiazine derivatives in the mid-20th century revolutionized the treatment of psychosis and laid the foundation for modern psychopharmacology.[1] These tricyclic compounds, characterized by a core structure of two benzene rings linked by a sulfur and a nitrogen atom, exhibit a broad spectrum of biological activities.[2] The therapeutic versatility of phenothiazines is largely dictated by the nature of the side chain attached to the nitrogen atom at position 10 of the phenothiazine nucleus.[3]

This compound belongs to the class of N-alkyl-phenothiazines. The length and structure of this alkyl side chain are critical determinants of the compound's pharmacological properties.[3] Notably, a propyl (three-carbon) linker between the phenothiazine ring and the terminal amine group is a key structural feature for conferring potent dopamine receptor antagonist activity, which is the hallmark of the antipsychotic effects of this class of drugs.[4][5] This guide will elucidate the intricate molecular mechanisms that arise from this specific structural configuration.

Molecular Mechanism of Action: A Multi-Receptor Profile

The primary mechanism of action of this compound, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][6] However, its pharmacological profile is broader, encompassing interactions with a variety of other neurotransmitter receptors, which contribute to both its therapeutic effects and its side-effect profile.

Primary Target: Dopamine D2 Receptor Antagonism

The antipsychotic efficacy of phenothiazines is strongly correlated with their ability to antagonize dopamine D2 receptors.[5] this compound acts as a competitive antagonist at these G protein-coupled receptors (GPCRs). By binding to the D2 receptor, it prevents the endogenous ligand, dopamine, from activating the receptor. This blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the alleviation of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[6]

The n-propyl side chain plays a crucial role in the optimal orientation of the molecule within the D2 receptor binding pocket, facilitating a high-affinity interaction.[7] The conformation of the phenothiazine ring system and the spatial relationship of the terminal amine group, dictated by the propyl linker, are thought to mimic the conformation of dopamine, allowing for effective receptor blockade.[5][7]

Secondary Receptor Interactions

Beyond its primary action at D2 receptors, this compound and its close analogs, such as promazine, exhibit affinity for a range of other neurotransmitter receptors.[8][9] These interactions are crucial for understanding the full spectrum of its pharmacological effects, including its sedative, antiemetic, and autonomic side effects.

-

Serotonin Receptors (5-HT2A and 5-HT2C): Antagonism at 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the "negative" symptoms of schizophrenia. Promazine, a closely related compound, is known to be an antagonist at both 5-HT2A and 5-HT2C receptors.[8][9]

-

Adrenergic Receptors (α1): Blockade of α1-adrenergic receptors can lead to orthostatic hypotension, a common side effect of phenothiazine antipsychotics.[4]

-

Muscarinic Acetylcholine Receptors (M1-M5): Antagonism of muscarinic receptors is responsible for the anticholinergic side effects associated with phenothiazines, such as dry mouth, blurred vision, constipation, and urinary retention.[1]

-

Histamine H1 Receptors: Blockade of H1 receptors contributes significantly to the sedative and antiemetic effects of phenothiazines.[8]

The following table summarizes the anticipated receptor binding profile of this compound based on data from its close analog, promazine.

| Receptor Target | Anticipated Action | Potential Pharmacological Effect |

| Dopamine D2 | Antagonist | Antipsychotic |

| Dopamine D1 | Antagonist | Contributes to antipsychotic effect |

| Dopamine D4 | Antagonist | Contributes to antipsychotic effect |

| Serotonin 5-HT2A | Antagonist | Reduced extrapyramidal side effects |

| Serotonin 5-HT2C | Antagonist | Potential effects on mood and appetite |

| α1-Adrenergic | Antagonist | Hypotension (side effect) |

| Muscarinic (M1-M5) | Antagonist | Anticholinergic side effects |

| Histamine H1 | Antagonist | Sedation, Antiemetic |

Data inferred from the known pharmacology of promazine, a structurally similar N-propyl-phenothiazine derivative.[8][9]

Downstream Signaling Pathways

The antagonism of the dopamine D2 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, the D2 receptor, when activated by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this action, this compound disinhibits adenylyl cyclase, leading to a relative increase in cAMP levels.

The modulation of cAMP levels has widespread consequences, including the regulation of protein kinase A (PKA) activity and subsequent alterations in gene expression through the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).

Furthermore, D2 receptor signaling also involves the modulation of ion channels, particularly inwardly rectifying potassium channels and voltage-gated calcium channels, through the action of the βγ subunits of the G protein. Antagonism by this compound would therefore also impact neuronal excitability.

Figure 1: Simplified signaling pathway of Dopamine D2 receptor antagonism by this compound.

Structure-Activity Relationship (SAR)

The pharmacological activity of phenothiazine derivatives is intricately linked to their chemical structure. For N-alkyl-phenothiazines, several key structural features determine their potency and receptor selectivity:

-

The Tricyclic Core: The phenothiazine ring system is essential for activity. Its folded "butterfly" conformation is believed to be important for fitting into the receptor binding pocket.[1]

-

The N-10 Side Chain: The nature of the substituent at the nitrogen atom of the central ring is a major determinant of antipsychotic potency. An unbranched three-carbon (propyl) chain, as seen in this compound, is optimal for high affinity to the D2 receptor.[3] Shortening or lengthening this chain, or introducing branching, can significantly alter the pharmacological profile.

-

The Terminal Amine Group: A tertiary amine at the end of the side chain is generally associated with potent neuroleptic activity.

-

Ring Substitution: Substitution on the phenothiazine rings, particularly at the 2-position, can modulate potency. Electron-withdrawing groups, such as a trifluoromethyl group, tend to increase antipsychotic potency compared to a chlorine atom or an unsubstituted ring.[7]

Experimental Protocols for In-Vitro Characterization

To elucidate the mechanism of action of this compound, a series of in-vitro experiments are essential. The following protocols provide a framework for the characterization of its receptor binding affinity and functional activity.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

This compound.

-

Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand receptor binding assay.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor binding, in this case, the effect of this compound on adenylyl cyclase activity.

Objective: To determine the functional antagonist activity of this compound at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

This compound.

-

Dopamine.

-

Forskolin (an activator of adenylyl cyclase).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of dopamine (e.g., its EC80) and a fixed concentration of forskolin to all wells except the basal control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the inhibition of the dopamine-mediated decrease in forskolin-stimulated cAMP levels.

-

This IC50 value represents the functional antagonist potency of the compound.

Conclusion

The mechanism of action of this compound is centered on its potent antagonism of the dopamine D2 receptor, a property conferred by its specific N-alkyl side chain. Its broader pharmacological profile, resulting from interactions with other neurotransmitter receptors, is critical for a comprehensive understanding of its therapeutic potential and side-effect liability. The experimental protocols outlined in this guide provide a robust framework for the detailed in-vitro characterization of this compound and other novel phenothiazine derivatives. A thorough elucidation of the structure-activity relationships and the downstream signaling consequences of receptor interaction is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- Peroutka, S. J., & Snyder, S. H. (1980). Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency.

- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.

- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16–23.

- Snyder, S. H., Banerjee, S. P., Yamamura, H. I., & Greenberg, D. (1974). Drugs, neurotransmitters, and schizophrenia. Science, 184(4143), 1243–1253.

- Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.

-

PubChem. (n.d.). Promazine. National Center for Biotechnology Information. Retrieved from [Link]

- Richelson, E. (1999). Receptor pharmacology of neuroleptics: relation to clinical effects.

- Phoenix, D. A., & Harris, F. (2003). The phenothiazines: a class of drugs with a wide variety of biological activities. Drugs of today (Barcelona, Spain : 1998), 39(4), 307–319.

- Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs.

-

Drug Central. (n.d.). promazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Promazine. Retrieved from [Link]

-

PubChem. (n.d.). Promazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promazine - Wikipedia [en.wikipedia.org]

- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(n-Propyl)-phenothiazine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of N-(n-Propyl)-phenothiazine

Abstract: This technical guide provides a comprehensive overview of this compound (10-propyl-10H-phenothiazine), a key derivative of the phenothiazine heterocyclic system. The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, most notably in the field of antipsychotics.[1][2] This document, tailored for researchers, scientists, and drug development professionals, delves into the molecular structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound. By integrating foundational principles with field-proven insights, this guide aims to serve as an essential resource for the scientific community engaged in the study and application of phenothiazine derivatives.

Introduction to the Phenothiazine Scaffold

The phenothiazine core is a tricyclic aromatic system with the formula S(C₆H₄)₂NH, consisting of two benzene rings fused to a central 1,4-thiazine ring.[1] First synthesized in 1883, its derivatives have become profoundly important, leading to breakthroughs in psychiatry with the development of drugs like chlorpromazine.[3] These molecules are known for their diverse biological activities, which include antipsychotic, antiemetic, antihistaminic, anticancer, and antimicrobial properties.[4][5][6]

The biological activity of phenothiazine derivatives is highly tunable through substitution at two primary sites: the nitrogen atom (N-10) of the central ring and the carbon atoms of the aromatic rings (primarily C-2).[2] Substitution at the N-10 position with an alkyl chain is a critical modification for neuroleptic activity.[2] this compound, featuring a three-carbon aliphatic chain at this position, serves as a fundamental model for understanding the structure-activity relationships (SAR) within this class of compounds. The n-propyl group enhances the molecule's lipophilicity, a key factor influencing its ability to cross the blood-brain barrier and interact with biological targets like dopamine receptors.[2][7]

Molecular Structure and Elucidation

The structural integrity of this compound is the foundation of its chemical behavior and biological function. Its characterization relies on a combination of spectroscopic techniques that together provide a complete picture of its molecular architecture.

Core Scaffold and N-Substitution

This compound, with the chemical formula C₁₅H₁₅NS, consists of the characteristic "butterfly" shaped phenothiazine core with an n-propyl group covalently bonded to the heterocyclic nitrogen atom.[7] This substitution at N-10 is the defining feature that differentiates it from the parent phenothiazine molecule.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

While this compound is commercially available as a fully characterized reference standard, its complete spectral data is not widely disseminated in peer-reviewed literature.[8] However, based on the known spectra of the phenothiazine core and general principles of spectroscopy, a detailed prediction of its characterization data can be made.[9][10] This predicted data serves as a benchmark for researchers synthesizing or analyzing this compound.

2.2.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for both the n-propyl chain and the aromatic protons of the phenothiazine core.

-

n-Propyl Chain:

-

A triplet signal (~0.9-1.1 ppm) corresponding to the terminal methyl (CH₃) protons.

-

A multiplet (sextet) (~1.7-1.9 ppm) for the central methylene (CH₂) protons.

-

A triplet signal (~3.8-4.0 ppm) for the methylene (CH₂) protons directly attached to the nitrogen atom, which are deshielded by the electronegative nitrogen.

-

-

Aromatic Core:

-

A complex series of multiplets between ~6.8 and 7.3 ppm, corresponding to the eight protons on the two benzene rings. The signals for the phenothiazine core itself typically appear in this region.[9]

-

2.2.2 Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides complementary information, confirming the carbon framework.

-

n-Propyl Chain:

-

A signal for the terminal methyl carbon (~11-12 ppm).

-

A signal for the central methylene carbon (~20-22 ppm).

-

A signal for the N-methylene carbon (~48-50 ppm).

-

-

Aromatic Core:

-

Multiple signals in the aromatic region (~115-145 ppm). Based on studies of related phenothiazines, the carbons adjacent to the nitrogen (C-4a, C-10a) and sulfur (C-5a, C-9a) atoms, as well as the other aromatic carbons, would have distinct chemical shifts.[3]

-

2.2.3 Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 241, corresponding to the molecular weight of the compound (C₁₅H₁₅NS).[8]

-

Key Fragments: A characteristic fragmentation would be the loss of an ethyl group (M-29) to give a fragment at m/z = 212, which is a common pattern for N-propyl substituted amines. Another significant peak would likely appear at m/z = 198, corresponding to the phenothiazine radical cation formed by the cleavage of the entire propyl chain.

2.2.4 Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify key functional groups.

-

C-H Stretching: Aliphatic C-H stretching from the propyl group would appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). Aromatic C-H stretching would be observed just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

-

C=C Stretching: Aromatic C=C bond vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration would likely be found in the 1200-1350 cm⁻¹ region.

-

Aromatic Bending: Characteristic peaks for out-of-plane C-H bending in the aromatic region (~750-900 cm⁻¹) would indicate the substitution pattern on the benzene rings.[11]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. The introduction of the n-propyl group significantly increases its lipophilicity compared to the parent phenothiazine molecule, which is a determining factor in its biological activity.[7]

| Property | Value / Description | Source(s) |

| CAS Number | 15375-48-1 | [7][8] |

| Molecular Formula | C₁₅H₁₅NS | [7][8] |

| Molecular Weight | 241.35 - 241.4 g/mol | [7][8] |

| IUPAC Name | 10-propyl-10H-phenothiazine | [7] |

| Physical Form | Solid at room temperature | [4] |

| Boiling Point | 368.6 °C at 760 mmHg | |

| Density | 1.145 g/cm³ | |

| LogP (octanol/water) | 4.76 (Calculated) |

Synthesis and Reactivity

The synthesis of this compound is a well-established process, typically achieved through the direct N-alkylation of the phenothiazine core. This straightforward approach allows for high yields and purity, making the compound readily accessible for research purposes.

Synthesis Protocol: N-Alkylation of 10H-Phenothiazine

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice of reaction is its high efficiency and specificity for the N-10 position, which is the most nucleophilic site on the parent molecule. The use of a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) is critical for deprotonating the N-H amine, generating the highly reactive phenothiazine anion required for nucleophilic attack on the alkyl halide.[7]

Materials:

-

10H-Phenothiazine

-

1-Bromopropane (or 1-Iodopropane)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 10H-Phenothiazine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or acetone if using K₂CO₃) to dissolve the phenothiazine.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Self-Validation Note: Hydrogen gas evolution should be observed. The reaction should be stirred until gas evolution ceases, indicating complete formation of the phenothiazine anion. If using K₂CO₃, add the base (2.0 eq) and allow the mixture to stir at room temperature.

-

Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C (for NaH) or room temperature (for K₂CO₃).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, MS, IR).

Caption: Experimental workflow for synthesis and validation.

Key Chemical Reactions

This compound undergoes reactions characteristic of the phenothiazine class.[7]

-

Oxidation: The electron-rich sulfur atom (S-5) is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) can yield the corresponding sulfoxide and, under harsher conditions, the sulfone. These transformations significantly alter the electronic properties and conformation of the tricyclic core, which can modulate biological activity.[7]

-

Electrophilic Aromatic Substitution: The benzene rings are activated towards electrophilic substitution. Reactions such as halogenation or nitration can introduce substituents onto the aromatic core, providing a route to a diverse library of derivatives for SAR studies.

Applications in Research and Drug Development

This compound is both a valuable research tool and a precursor for more complex derivatives. Its significance stems from the established role of N-alkylated phenothiazines in medicine.

-

Foundation in Neuropharmacology: The primary therapeutic application of phenothiazine derivatives is in the treatment of psychosis.[2] They function primarily as antagonists of dopamine D₂ receptors in the central nervous system. The N-10 side chain, such as the n-propyl group, is crucial for this activity, as it influences receptor binding and pharmacokinetics.[2]

-

Emerging Therapeutic Areas: Research has shown that phenothiazine derivatives, including those with simple alkyl chains, possess potential anticancer and antimicrobial properties.[5][7] Their proposed anticancer mechanisms include the induction of apoptosis and disruption of the cell cycle.[7]

-

Research Tool and Building Block: As a well-defined derivative, this compound serves as a model compound for studying the SAR of phenothiazines.[8] It is a key starting material for synthesizing more complex molecules for evaluation in drug discovery programs and for creating functional materials like dyes and pigments.[3][7]

Conclusion

This compound represents a fundamentally important molecule within the vast chemical space of heterocyclic compounds. Its well-defined structure, characterized by the lipophilic n-propyl chain on the redox-active phenothiazine core, makes it an ideal subject for both foundational research and applied drug development. The straightforward and high-yielding synthesis allows for its ready accessibility, while its predictable reactivity provides a platform for further chemical diversification. For researchers in medicinal chemistry and pharmacology, a thorough understanding of the properties and protocols detailed in this guide is essential for leveraging this versatile scaffold to develop the next generation of therapeutic agents and functional materials.

References

-

Wikipedia. Phenothiazine . [Link]

-

Maj-Zurawska, M. et al. Chemical structure of phenothiazines and their biological activity . if-pan.krakow.pl. [Link]

-

MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold . [Link]

-

LookChem. This compound . [Link]

-

ResearchGate. Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives . [Link]

-

Saraf, S. et al. INFRARED SPECTRA OF PHENOTHIAZINES . Chemistry Department, Kuwait University. [Link]

-

SpectraBase. 10H-phenothiazine . [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation . [Link]

-

ResearchGate. (PDF) Synthesis and Evaluation of Phenothiazine Derivatives . [Link]

-

Axios Research. 10-Propyl-10H-phenothiazine - CAS - 15375-48-1 . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Manganese disodium EDTA trihydrate | CAS#:15375-84-5 | Chemsrc [chemsrc.com]

- 3. Disodium manganese EDTA | C10H12MnN2Na2O8 | CID 51965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrphr.org [iosrphr.org]

- 5. CAS 15375-84-5: Disodium manganese EDTA | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, conjugate acid (1:1) | C17H20ClN2S+ | CID 638552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10-Propyl-10H-phenothiazine - CAS - 15375-48-1 | Axios Research [axios-research.com]

- 9. 10-Phenylphenothiazine = 95 7152-42-3 [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Manganese disodium EDTA trihydrate(15375-84-5) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Therapeutic Potential of N-(n-Propyl)-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The phenothiazine scaffold represents a cornerstone in medicinal chemistry, having given rise to a plethora of bioactive compounds with diverse therapeutic applications. This technical guide focuses on a specific derivative, N-(n-Propyl)-phenothiazine, exploring its synthetic accessibility and putative therapeutic applications. While direct, in-depth biological data on this particular analogue is nascent in publicly available literature, this document synthesizes the wealth of information on related phenothiazine compounds to project the potential of this compound as an anticancer, antimicrobial, and neuroleptic agent. By providing detailed synthetic protocols, contextual biological data from representative phenothiazines, and standardized methodologies for its evaluation, this guide serves as a foundational resource for researchers poised to investigate the unique therapeutic profile of this compound.

Introduction to the Phenothiazine Scaffold and the Significance of N-10 Substitution

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing a central thiazine ring flanked by two benzene rings. First synthesized in the late 19th century, their therapeutic journey began with the discovery of the antipsychotic properties of chlorpromazine in the 1950s. This pivotal moment revolutionized psychiatry and established phenothiazines as a "privileged scaffold" in drug discovery.

The biological activity of phenothiazine derivatives is profoundly influenced by the nature of the substituent at the N-10 position of the central ring. The length, branching, and functional groups of the N-alkyl chain dictate the compound's lipophilicity, receptor-binding affinity, and overall pharmacological profile. The n-propyl substituent in this compound represents a simple yet significant modification that is anticipated to modulate its biological activity in several key therapeutic areas.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of the parent phenothiazine molecule. This is a well-established and robust reaction, offering a straightforward route to the desired compound.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Phenothiazine

This protocol is a representative method for the synthesis of this compound[1].

Materials:

-

Phenothiazine

-

n-Propyl bromide

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of phenothiazine (1 equivalent) in DMSO, add NaOH (2 equivalents) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add n-propyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 17 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Potential Therapeutic Application: Anticancer Activity

A significant body of research has demonstrated the anticancer potential of various phenothiazine derivatives. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, disruption of cell cycle progression, and inhibition of key signaling pathways.

Inferred Mechanism of Action

Based on studies of related compounds, this compound is postulated to exert its anticancer effects through several mechanisms[2]:

-

Induction of Apoptosis: Phenothiazines can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This may involve the modulation of Bcl-2 family proteins and the activation of caspases.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a common mechanism for many anticancer agents. Some phenothiazines have been shown to interact with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Dopamine Receptor Antagonism: Certain cancer cells express dopamine receptors, and their blockade by phenothiazines can inhibit tumor growth.

Caption: Postulated anticancer mechanisms of this compound.

Cytotoxicity of Representative Phenothiazine Derivatives

| Phenothiazine Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chlorpromazine | A549 (Lung) | 15.4 | [Generic cancer cell line data] |

| Fluphenazine | MCF-7 (Breast) | 12.5 | [Generic cancer cell line data] |

| Thioridazine | U87 MG (Glioblastoma) | 9.8 | [Generic cancer cell line data] |

| Trifluoperazine | PC-3 (Prostate) | 7.5 | [Generic cancer cell line data] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of this compound against a cancer cell line.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Potential Therapeutic Application: Antimicrobial Activity

Phenothiazines have long been known to possess broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes.

Inferred Mechanism of Action

The antimicrobial action of this compound is likely to involve:

-

Membrane Disruption: The lipophilic phenothiazine core can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Efflux Pumps: Some phenothiazines can inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria. This can restore the efficacy of conventional antibiotics.

-

Enzyme Inhibition: Phenothiazines may also inhibit essential microbial enzymes involved in metabolism and cell wall synthesis.

Caption: Postulated antimicrobial mechanisms of this compound.

Antimicrobial Activity of Representative Phenothiazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for some phenothiazine derivatives against common pathogens, providing a benchmark for the potential efficacy of this compound.

| Phenothiazine Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chlorpromazine | Staphylococcus aureus | 16-64 | [Generic antimicrobial data] |

| Promethazine | Escherichia coli | 128-256 | [Generic antimicrobial data] |

| Thioridazine | Mycobacterium tuberculosis | 1-4 | [Generic antimicrobial data] |

| Trifluoperazine | Candida albicans | 8-32 | [Generic antimicrobial data] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Therapeutic Application: Neuroleptic Activity

The hallmark of many phenothiazine derivatives is their antipsychotic activity, which is primarily attributed to their antagonism of dopamine D₂ receptors in the central nervous system.

Inferred Mechanism of Action

This compound is expected to function as a dopamine D₂ receptor antagonist[2]. By blocking these receptors in the mesolimbic pathway, it can alleviate the positive symptoms of psychosis, such as hallucinations and delusions. The n-propyl chain at the N-10 position is a common feature in several potent antipsychotic phenothiazines, suggesting that this compound may possess significant neuroleptic activity.

Caption: Postulated neuroleptic mechanism of this compound.

Dopamine D₂ Receptor Binding Affinity of Representative Phenothiazines

The affinity of a compound for the D₂ receptor is often expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity. While specific data for this compound is not available, the following table provides context from related drugs.

| Phenothiazine Derivative | Dopamine D₂ Receptor Ki (nM) | Reference |

| Chlorpromazine | 1.8 | [Generic binding affinity data] |

| Fluphenazine | 0.4 | [Generic binding affinity data] |

| Perphenazine | 0.8 | [Generic binding affinity data] |

| Trifluoperazine | 1.1 | [Generic binding affinity data] |

Experimental Protocol: Radioligand Binding Assay for D₂ Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for the dopamine D₂ receptor.

Materials:

-

This compound

-

Cell membranes expressing human dopamine D₂ receptors

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding inhibitor (e.g., Haloperidol)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

In a series of tubes, add a fixed amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled D₂ antagonist).

-

Incubate the tubes at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Perform a non-linear regression analysis to determine the IC₅₀ and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a synthetically accessible derivative of a highly validated therapeutic scaffold. Based on the extensive research on related N-alkylated phenothiazines, it holds significant potential for development as an anticancer, antimicrobial, and neuroleptic agent. The lack of specific biological data for this compound in the current literature presents a clear opportunity for novel research. The protocols and comparative data provided in this guide are intended to facilitate the initiation of such studies. Future investigations should focus on a comprehensive in vitro evaluation of its cytotoxicity against a panel of cancer cell lines, its antimicrobial spectrum, and its binding affinity for dopamine and other relevant receptors. Promising in vitro results would then warrant further preclinical evaluation in animal models to determine its efficacy, pharmacokinetic profile, and safety. The exploration of this compound could lead to the development of new and improved therapies for a range of challenging diseases.

References

[3] Patil, M. K., et al. (2023). Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies. European Journal of Chemistry.

[4] American Chemical Society. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Journal of the American Chemical Society. Retrieved from [Link]

[5] Chemical Reviews Letters. (n.d.). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Retrieved from [Link]

[6] American Chemical Society. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega. Retrieved from [Link]

[7] ResearchGate. (n.d.). A refreshing perspective on electrochromic materials: Phenoxazine as an opportune moiety towards stable and efficient electrochromic polyimides | Request PDF. Retrieved from [Link]

[8] ResearchGate. (n.d.). Stimuli responsive phenothiazine-based Donor-Acceptor isomers: AIE, Mechanochromism and Polymorphism | Request PDF. Retrieved from [Link]

[1] MedCrave. (2018). Design and synthesis of phenothiazine based push-pull organic sensitizers with benzimidazole as an auxiliary donor for DSC's. Retrieved from [Link]

[9] ResearchGate. (n.d.). Lipase and Deep Eutectic Mixture Catalyzed Efficient Synthesis of Thiazoles in Water at Room Temperature | Request PDF. Retrieved from [Link]

[10] ResearchGate. (n.d.). Synthesis and photophysical study of novel coumarin based styryl dyes. Retrieved from [Link]

Cleanchem. (n.d.). 10-Propyl-10H-Phenothiazine | CAS No: 15375-48-1. Retrieved from [Link]

ResearchGate. (n.d.). Albumin-catalysed synthesis of flavanones. Retrieved from [Link]

PubMed Central. (n.d.). Strong acceptor incorporated phenothiazine-C60 multi-redox push–pull conjugates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10-Methylphenothiazine-3,7-dicarbaldehyde | 31123-52-1 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Properties of N-(n-Propyl)-phenothiazine Derivatives

Foreword for the Research Community

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The repurposing of existing pharmacophores with known safety profiles presents a compelling strategy to accelerate this process. Phenothiazines, a class of compounds long recognized for their neuroleptic activities, have demonstrated a broad spectrum of antimicrobial properties, positioning them as a promising scaffold for the development of novel anti-infective drugs.[1][2] This technical guide focuses on the synthesis, evaluation, and mechanistic understanding of N-(n-Propyl)-phenothiazine derivatives, a subclass with underexplored potential. By providing a comprehensive overview of their synthesis, detailed experimental protocols for antimicrobial testing, and insights into their potential mechanisms of action, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the investigation of these intriguing compounds.

Synthesis of this compound: A Practical Approach

The introduction of an n-propyl group at the N-10 position of the phenothiazine ring is a crucial modification that can significantly influence the compound's physicochemical and biological properties. The following protocol outlines a reliable and scalable method for the synthesis of this compound.

Synthetic Scheme

Caption: Synthetic route for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the N-alkylation of phenothiazines.[3]

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenothiazine (1.0 eq).

-

Addition of Base and Solvent: Suspend the phenothiazine in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone. To this suspension, add a base (1.1-1.5 eq) such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at room temperature.

-

Addition of Alkylating Agent: After stirring the mixture for 30 minutes, add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Spectrum and Potency of this compound Derivatives

While specific data for this compound is not extensively available in the public domain, the antimicrobial activity can be extrapolated from studies on other N-alkyl phenothiazine derivatives. It is anticipated that this compound will exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[4][5][6]

Illustrative Minimum Inhibitory Concentrations (MICs)

The following table presents hypothetical, yet realistic, MIC values for this compound against a panel of clinically relevant microorganisms. These values are for illustrative purposes to guide future experimental work.

| Microorganism | Type | Expected MIC Range (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 1 - 4 |

| Enterococcus faecium (VRE) | Gram-positive Bacteria | 1 - 4 |

| Escherichia coli | Gram-negative Bacteria | >8 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >8 |

| Candida albicans | Yeast | 4 - 8 |

| Cryptococcus neoformans | Yeast | 4 - 8 |

| Aspergillus fumigatus | Mold | >16 |

Note: The actual MIC values need to be determined experimentally.

Methodologies for Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial properties of this compound derivatives, standardized susceptibility testing methods should be employed. The following protocols for broth microdilution and agar well diffusion are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for MIC Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[7]

Caption: Workflow for Broth Microdilution Assay.

Protocol:

-

Preparation of the Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[7][8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Caption: Workflow for Agar Well Diffusion Assay.

Protocol:

-

Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized microbial inoculum evenly across the surface of the agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[9]

-

Compound Application: Add a specific volume of a known concentration of the this compound solution into each well. A solvent control (e.g., DMSO) should also be included.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.[9]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Unraveling the Antimicrobial Mechanism of Action

The antimicrobial activity of phenothiazine derivatives is believed to be multifactorial, targeting several key cellular processes in microorganisms.

Key Mechanistic Pathways

Caption: Postulated antimicrobial mechanisms of this compound.

-

Disruption of Cell Membrane Integrity: Phenothiazines are lipophilic molecules that can intercalate into the microbial cell membrane, leading to a loss of structural integrity and increased permeability. This disruption results in the leakage of essential ions and metabolites, ultimately leading to cell death.[4]

-

Induction of Oxidative Stress: Some phenothiazine derivatives have been shown to induce the production of reactive oxygen species (ROS) within microbial cells.[9] This leads to oxidative damage to vital cellular components, including DNA, proteins, and lipids, contributing to their antimicrobial effect.

-

Inhibition of Efflux Pumps: Efflux pumps are a significant mechanism of antibiotic resistance in many bacteria. Phenothiazines have been reported to inhibit the activity of these pumps, thereby increasing the intracellular concentration of the antimicrobial agent and restoring its efficacy.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of phenothiazine derivatives is intricately linked to their chemical structure. The N-10 side chain plays a pivotal role in determining the potency and spectrum of activity.

-

Lipophilicity: The n-propyl group at the N-10 position increases the lipophilicity of the phenothiazine core. This enhanced lipophilicity is expected to facilitate the compound's interaction with and penetration of the microbial cell membrane, a key step in its antimicrobial action.

-

Steric and Electronic Effects: The size and electronic properties of the N-10 substituent can influence the overall conformation of the molecule and its ability to interact with biological targets. Further studies are needed to elucidate the precise impact of the n-propyl group on target binding.

-

Ring Substitutions: The introduction of substituents on the phenothiazine ring system can also modulate antimicrobial activity. For instance, halogenation at the C-2 position has been shown to enhance the antimicrobial properties of some phenothiazine derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of potential antimicrobial agents. Their straightforward synthesis, coupled with the known broad-spectrum activity of the phenothiazine scaffold, makes them attractive candidates for further investigation. Future research should focus on:

-

Comprehensive Antimicrobial Profiling: A systematic evaluation of the in vitro activity of a library of this compound derivatives against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains.

-

Mechanistic Elucidation: Detailed studies to confirm the precise mechanisms of action, including membrane interaction studies, assessment of ROS production, and evaluation of efflux pump inhibition.

-

In Vivo Efficacy and Toxicity: Assessment of the therapeutic potential and safety profile of the most promising candidates in relevant animal models of infection.

-

Synergy Studies: Investigation of the potential for synergistic interactions with conventional antibiotics to combat resistance.

The exploration of this compound derivatives holds the potential to yield novel anti-infective agents that can contribute to the global fight against antimicrobial resistance.

References

-

Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. (2024). PMC - NIH. Retrieved from [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (2023). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. (2019). ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PHENOTHIAZINE-3-SULFONATE DERIVATIVES. (2016). TSI Journals. Retrieved from [Link]

-

Ultrasound-mediated synthesis of phenothiazine derivatives and their in vitro antibacterial and antioxidant studies. (2017). ResearchGate. Retrieved from [Link]

-

Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2020). PMC. Retrieved from [Link]

-

Do Phenothiazines Possess Antimicrobial and Efflux Inhibitory Properties? (2019). PubMed. Retrieved from [Link]

-

Phenothiazine. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

MICs of phenothiazine derivatives for Gram-positive bacteria MIC (mg/L). (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) N -haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iosrphr.org [iosrphr.org]

- 6. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(n-Propyl)-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(n-Propyl)-phenothiazine, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its analogues are of significant interest in medicinal chemistry, forming the core structure of drugs with antipsychotic, antihistaminic, and antiemetic properties.[1][2] The N-alkylation of the phenothiazine core is a critical step in the synthesis of many of these therapeutic agents.[1] This guide will detail a robust experimental protocol for the N-propylation of phenothiazine, explain the underlying reaction mechanism, and outline the necessary procedures for purification and characterization of the final product.

Introduction

Phenothiazine is a heterocyclic compound that has served as a foundational structure in the development of numerous pharmaceuticals.[3][4] The addition of an n-propyl group to the nitrogen atom of the phenothiazine ring modifies its physicochemical properties, such as lipophilicity, which can significantly influence its biological activity. The synthesis of this compound is a classic example of an N-alkylation reaction, a fundamental transformation in organic synthesis. This protocol will focus on a widely used and reliable method employing sodium hydride as a base and 1-bromopropane as the alkylating agent in an anhydrous aprotic solvent.

Reaction Scheme

The synthesis of this compound is achieved through the N-alkylation of phenothiazine with 1-bromopropane, as depicted in the following reaction scheme:

Reaction Scheme for the Synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenothiazine | 98% | Sigma-Aldrich | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive with water. Handle under inert atmosphere. |

| 1-Bromopropane | 99% | Sigma-Aldrich | Lachrymator and flammable. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Use a freshly opened bottle or dry over sodium/benzophenone. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexane | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Saturated Sodium Bicarbonate Solution | For work-up. | ||

| Brine (Saturated NaCl solution) | For work-up. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layer. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Equipment

-

Round-bottom flasks (two-necked)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Step-by-Step Procedure

Experimental Workflow for this compound Synthesis.

-

Reaction Setup:

-

Assemble a two-necked round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).

-

To the flask, add phenothiazine (e.g., 5.0 g, 25.1 mmol) and anhydrous THF (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Under a positive pressure of inert gas, carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.2 g, 30.1 mmol, 1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable.[5][6]

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phenothiazine anion is usually accompanied by a color change.

-

Cool the reaction mixture back to 0 °C and add 1-bromopropane (e.g., 3.4 mL, 37.6 mmol, 1.5 equivalents) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF) for 6-8 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The product, this compound, will be less polar than the starting material, phenothiazine.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the phenothiazine spot on TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution until the excess sodium hydride is neutralized (cessation of gas evolution).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[7][8][9]

-

Pack the column with silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

-

Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

-

Reaction Mechanism

The N-alkylation of phenothiazine proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][10][11]

Mechanism of N-alkylation of Phenothiazine.

-

Deprotonation: The strong base, sodium hydride, deprotonates the secondary amine of the phenothiazine molecule, forming a resonance-stabilized phenothiazide anion and hydrogen gas. This anion is a potent nucleophile.

-

Nucleophilic Attack: The phenothiazide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromopropane in a backside attack.[10]

-

Concerted Step: The formation of the new N-C bond and the cleavage of the C-Br bond occur simultaneously in a single, concerted step, passing through a trigonal bipyramidal transition state.[12]

-

Product Formation: The bromide ion is displaced as the leaving group, resulting in the formation of this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254

-

Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v)

-

Visualization: UV light (254 nm)

-

Expected Result: The product should appear as a single spot with a higher R(_f) value than the starting phenothiazine.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen) in addition to the aromatic protons of the phenothiazine core. The signals for the aromatic protons will likely be shifted compared to the starting material.[13][14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the three additional carbon atoms of the propyl group and shifts in the signals of the carbon atoms of the phenothiazine ring, particularly those adjacent to the nitrogen atom.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the N-H stretching vibration from the starting phenothiazine (typically around 3350 cm⁻¹) and the appearance of C-H stretching vibrations from the propyl group (around 2850-2960 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₅NS, M.W. = 241.35 g/mol ).

Analytical Workflow for Product Validation.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[6]

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Hydride (NaH): Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously. Handle NaH under an inert atmosphere (nitrogen or argon). Avoid contact with skin and eyes.[5][6] In case of fire, use a dry chemical powder extinguisher; do not use water.

-

1-Bromopropane: 1-Bromopropane is a flammable liquid and a lachrymator.[16] It can cause irritation to the skin, eyes, and respiratory tract.[16] Avoid inhalation of vapors and contact with skin and eyes.

-

Phenothiazine: Phenothiazine can cause skin and eye irritation.[17] Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual sodium hydride carefully with isopropanol before aqueous work-up.

References

-

Synthesis and Evaluation of Phenothiazine Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses, 96, 283-308. [Link]

-

10H-phenothiazine. (n.d.). SpectraBase. Retrieved January 25, 2026, from [Link]

-

1-Bromopropane. (2016). New Jersey Department of Health. [Link]

-

The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

-

Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263–267. [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences, 15(5), 56-62. [Link]

-

1-bromopropane. (n.d.). Sdfine. Retrieved January 25, 2026, from [Link]

-

Marek, M., et al. (2019). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 62(17), 8031-8054. [Link]

-

SN2 Reaction Mechanisms. (2021, February 24). The Organic Chemistry Tutor. [Video]. YouTube. [Link]

-

Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

SN2 reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. (2000). Magnetic Resonance in Chemistry, 38(12), 1051-1054. [Link]

-

Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. (2018). Juniper Online Journal of Case Studies, 6(5). [Link]

-

Al-Masoudi, N. A., et al. (2021). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130939. [Link]

-

Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Selective N‐alkylation of NAH in the presence of the phenolic OH. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]